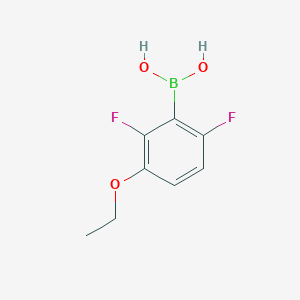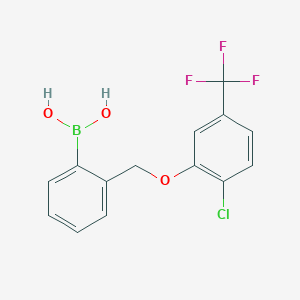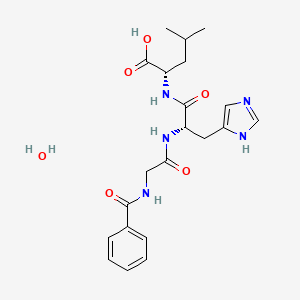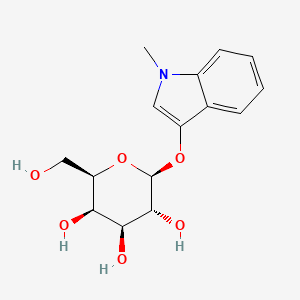
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
説明
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C15H19NO6 and its molecular weight is 309.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Research
Indole derivatives, such as beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, have shown potential in antiviral research. They have been used to develop compounds with inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability of these compounds to bind with high affinity to multiple receptors makes them valuable in the synthesis of new antiviral agents.
Anti-HIV Activity
The indole nucleus is a part of many synthetic drug molecules, including those with anti-HIV properties. Novel indolyl derivatives have been synthesized and studied for their potential as anti-HIV-1 agents through molecular docking studies . This application is crucial for developing new treatments for HIV.
Antimicrobial and Antifungal Applications
Beta-D-Galactopyranoside derivatives have been explored as potential inhibitors for enzymes like SARS-CoV-2 protease. They have shown promising results in antimicrobial testing against bacteria and fungi, indicating their potential as broad-spectrum antimicrobial agents .
Enzyme Induction
In biochemistry research, beta-D-Galactopyranoside is known as an effective inducer of the enzyme beta-D-galactosidase . This application is significant for studying enzyme kinetics and understanding the mechanisms of enzyme action.
Chromogenic Substrate
This compound serves as a chromogenic substrate for beta-galactosidase, producing a green insoluble product . This is particularly useful in molecular biology for gene expression studies, where it helps in identifying and quantifying the presence of the enzyme.
Cancer Research
Indole derivatives are being investigated for their anticancer properties. Their ability to interact with various cellular targets makes them promising candidates for the development of new anticancer drugs .
Antioxidant Properties
The antioxidant activity of indole derivatives is another area of interest. These compounds can help in understanding oxidative stress-related diseases and developing antioxidant therapies .
Neuropharmacological Applications
Indole-based compounds have shown potential in neuropharmacology, particularly in the treatment of neurodegenerative diseases. Their ability to modulate neurotransmitter systems could lead to new therapeutic strategies .
作用機序
Target of Action
The primary target of the compound (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol, also known as beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, is the enzyme beta-D-galactosidase . This enzyme plays a crucial role in the metabolism of galactosides .
Mode of Action
Beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, acts as a chromogenic substrate for the enzyme beta-D-galactosidase . When this compound is metabolized by the enzyme, it produces a green insoluble product . This interaction indicates the presence and activity of beta-D-galactosidase.
Biochemical Pathways
The compound beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, is involved in the galactoside metabolic pathway . When metabolized by beta-D-galactosidase, it leads to the production of a green insoluble product . This product can be used as a marker to study the activity and function of beta-D-galactosidase in various biological systems.
Pharmacokinetics
Its interaction with beta-d-galactosidase suggests that it may be absorbed and metabolized in biological systems where this enzyme is present .
Result of Action
The action of beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, results in the production of a green insoluble product when metabolized by beta-D-galactosidase . This product can be used to visually track the activity of the enzyme, providing valuable information about the role of beta-D-galactosidase in various biological processes.
Action Environment
The action of beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, is influenced by the presence and activity of beta-D-galactosidase Therefore, the efficacy and stability of this compound may vary depending on the biological environment and the abundance of this enzyme
特性
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1-methylindol-3-yl)oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-16-6-10(8-4-2-3-5-9(8)16)21-15-14(20)13(19)12(18)11(7-17)22-15/h2-6,11-15,17-20H,7H2,1H3/t11-,12+,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDECOIVNOJUVCV-GZBLMMOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584810 | |
| Record name | 1-Methyl-1H-indol-3-yl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol | |
CAS RN |
207598-26-3 | |
| Record name | 1-Methyl-1H-indol-3-yl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



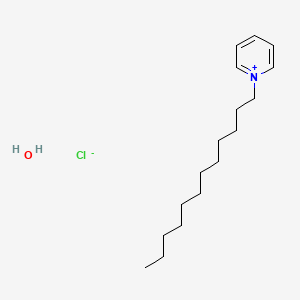
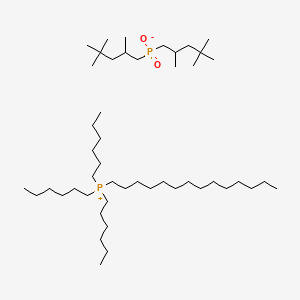
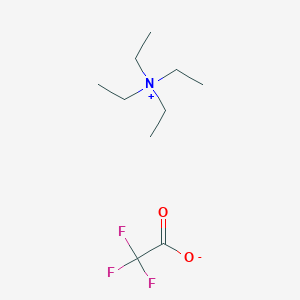
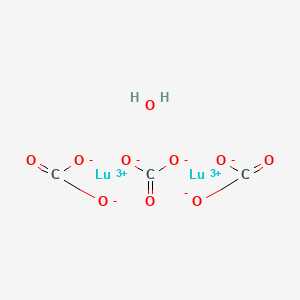
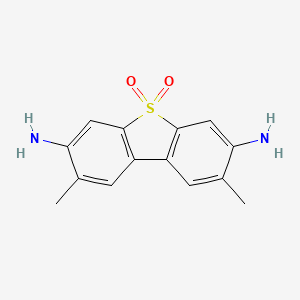


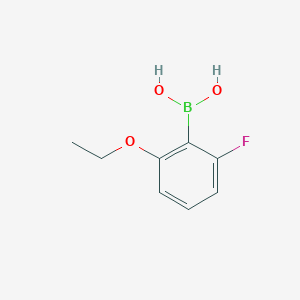
![(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591256.png)


